molecular formula C10H20N2O B6615688 4-(piperidin-3-yl)-1,4-oxazepane CAS No. 1343158-44-0

4-(piperidin-3-yl)-1,4-oxazepane

Cat. No.: B6615688
CAS No.: 1343158-44-0
M. Wt: 184.28 g/mol
InChI Key: MDYZXVNGUCSLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(piperidin-3-yl)-1,4-oxazepane is a heterocyclic compound that features both piperidine and oxazepane rings Piperidine is a six-membered ring containing one nitrogen atom, while oxazepane is a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with suitable diols or amino alcohols under cyclization conditions. For example, the reaction of 3-piperidinol with 1,4-dichlorobutane in the presence of a base can yield this compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of microwave irradiation and catalytic systems can also be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazepane ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or oxazepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and bases are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine or oxazepane rings .

Scientific Research Applications

4-(piperidin-3-yl)-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(piperidin-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.

    Oxazepane: A seven-membered ring with one oxygen and one nitrogen atom, used in various chemical syntheses.

Uniqueness

4-(piperidin-3-yl)-1,4-oxazepane is unique due to its combination of piperidine and oxazepane rings, which provides distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical and biological applications .

Properties

IUPAC Name

4-piperidin-3-yl-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-10(9-11-4-1)12-5-2-7-13-8-6-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZXVNGUCSLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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